Product packaging for 3-Bromo-5-chlorobenzenesulfonyl chloride(Cat. No.:CAS No. 1049026-36-9)

3-Bromo-5-chlorobenzenesulfonyl chloride

Cat. No.: B1523820
CAS No.: 1049026-36-9
M. Wt: 289.96 g/mol
InChI Key: TVNXVTHWGFPUFR-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorobenzenesulfonyl chloride (CAS 1049026-36-9) is a high-value chemical intermediate with the molecular formula C 6 H 3 BrCl 2 O 2 S and a molecular weight of 289.96 g/mol . This compound is characterized by its practical insolubility in water (0.099 g/L at 25°C) and a calculated density of 1.880 g/cm³ at 20°C . As a benzenesulfonyl chloride derivative bearing both bromo and chloro substituents on the aromatic ring, it serves as a versatile building block in organic synthesis, particularly for the preparation of sulfonamide-based compounds through reactions with various amines. Researchers utilize this reagent in the development of potential pharmaceutical candidates and specialty chemicals, leveraging the sulfonyl chloride functional group's reactivity as a key feature for molecular diversification. It is strictly for research purposes and is classified as a hazardous chemical, posing specific target organ toxicity upon single exposure (H335), causing skin corrosion (H314), and exhibiting acute toxicity (H302) . Proper safety protocols, including the use of appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood, are mandatory. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrCl2O2S B1523820 3-Bromo-5-chlorobenzenesulfonyl chloride CAS No. 1049026-36-9

Properties

IUPAC Name

3-bromo-5-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNXVTHWGFPUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049026-36-9
Record name 3-bromo-5-chlorobenzene-1-sulfonyl chloride
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Preparation Methods

Preparation of 3-Bromo-5-chlorophenol as a Key Intermediate

A patented method (CN101735023B) describes an efficient route to 3-bromo-5-chlorophenol, which is a crucial precursor for the sulfonyl chloride derivative. The process involves hydrolysis of a diazonium salt compound in an acidic medium containing aqueous sulfuric acid and an inert organic solvent such as toluene or halogenated alkanes (e.g., methylene dichloride, chloroform). The hydrolysis is carried out at temperatures between 80–120 °C with acid consumption of 8–12 times the molar amount of the starting compound, yielding the phenol with high purity and good scalability for industrial production.

Parameter Conditions
Acid medium Aqueous sulfuric acid (5–90%) + inert solvent
Solvent Toluene, dimethylbenzene, methylene dichloride, chloroform, or 1,2-ethylene dichloride
Acid consumption 8–12 molar equivalents relative to compound 3
Temperature 80–120 °C
Reaction time Until completion (monitored by reaction progress)

This method addresses common challenges such as high cost, side reactions, and raw material availability, making it suitable for scale-up.

Direct Sulfonyl Chloride Formation via Diazotization and Chlorosulfonation

A recent patent (CN112759536A) outlines a process starting from 2-bromoaniline, which is diazotized using sodium nitrite in hydrochloric acid at low temperatures (-5 to 0 °C) to form a diazonium fluoborate salt. This intermediate is then reacted with thionyl chloride in the presence of cuprous chloride catalyst under controlled temperature (-5 to 0 °C) to yield 2-bromobenzenesulfonyl chloride with a yield of 79.4%. The product is purified by extraction, washing, and crystallization steps.

Step Description Conditions Yield
Diazotization 2-bromoaniline + NaNO2 in HCl/water -5 to 0 °C, formation of diazonium fluoborate salt Quantitative (isolated solid)
Sulfonyl chloride formation Diazonium salt + thionyl chloride + CuCl catalyst -5 to 0 °C, overnight reaction 79.4%
Purification Extraction with ethyl acetate, washing, crystallization Various washing steps, cooling to -5 °C Pure product

This method is notable for its mild conditions and relatively high yield, suitable for industrial application.

Sulfonyl Chloride Formation via Sulfonylation of Amino or Hydroxy Aromatic Compounds

Sulfonyl chlorides can also be prepared by direct sulfonylation of aromatic amines or phenols using chlorosulfonic acid or sulfonyl chloride reagents. For example, 4-chlorobenzenesulfonyl chloride can be reacted with amino-substituted aromatic compounds in the presence of pyridine or other bases to give sulfonamide derivatives, which can be further transformed into sulfonyl chlorides.

A representative experimental procedure involves:

  • Dissolving the amino or hydroxy aromatic compound in anhydrous chloroform or tetrahydrofuran.
  • Adding pyridine as a base to capture HCl formed during the reaction.
  • Slowly adding 4-chlorobenzenesulfonyl chloride at 0–20 °C.
  • Stirring for several hours (4–16 hours) to complete the reaction.
  • Work-up by aqueous extraction, washing, drying, and purification by chromatography or recrystallization.

Yields reported for such sulfonylation reactions range from 87% to over 90% depending on the substrate and reaction conditions.

Substrate Base Solvent Temperature Time Yield (%)
Amino-substituted aromatic Pyridine THF or chloroform 0–20 °C 4–16 hours 87–92

This method is widely used for preparing sulfonyl chloride derivatives with various substitutions and is adaptable for 3-bromo-5-chlorobenzenesulfonyl chloride synthesis by choosing appropriate starting materials.

Summary Table of Preparation Methods

Method Type Starting Material(s) Key Reagents/Conditions Yield (%) Notes
Hydrolysis of diazonium salt Compound 3 (diazonium salt) Aqueous H2SO4 + inert solvent, 80–120 °C High Scalable, cost-effective, industrially viable
Diazotization + thionyl chloride 2-Bromoaniline NaNO2/HCl diazotization, SOCl2 + CuCl, -5 to 0 °C 79.4 Mild conditions, good purity, patent process
Sulfonylation of amine/phenol Amino or hydroxy aromatics 4-Chlorobenzenesulfonyl chloride + pyridine, 0–20 °C 87–92 Common lab method, adaptable for various substrates
Cross-coupling (indirect route) 3-Bromo-5-iodobenzoic acid Friedel–Crafts, Heck coupling, sulfonamide formation N/A For complex molecules; sulfonyl chloride intermediate

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a boronic acid derivative under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to convert the sulfonyl chloride to sulfonamide.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Reduced Derivatives: Formed through reduction reactions.

Scientific Research Applications

Physical Properties

  • Appearance : Typically a white to off-white solid.
  • Solubility : Soluble in organic solvents like dichloromethane but reacts with water.

Synthetic Chemistry

3-Bromo-5-chlorobenzenesulfonyl chloride serves as a key intermediate in the synthesis of various organic compounds. Its sulfonyl chloride functional group is highly reactive, allowing it to participate in nucleophilic substitution reactions with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReaction with amines to form sulfonamidesSulfonamide derivatives
Coupling ReactionsUsed in palladium-catalyzed coupling reactionsBiaryl compounds
AcylationReacts with alcohols to produce sulfonate estersSulfonate esters

Pharmaceutical Applications

The compound's ability to modify biomolecules makes it a candidate for drug development. Research indicates that sulfonyl chlorides can exhibit antimicrobial, antifungal, and anticancer activities by covalently modifying proteins and other biomolecules.

Case Study: Anticancer Activity

In a study focusing on targeting Trypanosoma brucei, derivatives of this compound were synthesized and evaluated for their cytotoxic effects against human cell lines. The results indicated moderate cytotoxicity, suggesting potential for further development as antiparasitic agents while minimizing toxicity to human cells .

Material Science

In material science, this compound can be utilized in the functionalization of polymers. The incorporation of sulfonyl groups can enhance the properties of polymers, making them suitable for specific applications such as sensors or drug delivery systems.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 3-bromo-5-chlorobenzenesulfonyl chloride to other benzenesulfonyl chlorides allow for direct comparisons based on substituent effects, reactivity, and applications. Below is a detailed analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound 1049026-36-9 C₆H₃BrCl₂O₂S 289.95 -Br (C3), -Cl (C5) Moderate reactivity due to electron-withdrawing Cl and Br .
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride 351003-46-8 C₇H₃BrClF₃O₂S 323.52 -Br (C3), -CF₃ (C5) High reactivity; CF₃ enhances electrophilicity of -SO₂Cl .
3-Bromo-5-methylbenzenesulfonyl chloride 175205-72-8 C₇H₆BrClO₂S 285.54 -Br (C3), -CH₃ (C5) Lower reactivity; electron-donating CH₃ deactivates the ring .
3-Bromo-4-chloro-5-(trifluoromethyl)benzenesulfonyl chloride 2386905-65-1 C₇H₂BrCl₂F₃O₂S 358.91 -Br (C3), -Cl (C4), -CF₃ (C5) High steric hindrance; used in complex syntheses .
(3-Bromo-5-fluorophenyl)methanesulfonyl chloride 1513554-71-6 C₇H₅BrClFO₂S 287.53 -Br (C3), -F (C5), -CH₂SO₂Cl Unique methanesulfonyl group enables diverse coupling .

Key Findings

Substituent Effects on Reactivity :

  • Electron-Withdrawing Groups (EWGs) : Compounds with -CF₃ (e.g., 351003-46-8) exhibit enhanced reactivity due to the strong electron-withdrawing nature of trifluoromethyl, which polarizes the -SO₂Cl group, facilitating nucleophilic attacks .
  • Electron-Donating Groups (EDGs) : The methyl-substituted analogue (175205-72-8) shows reduced reactivity, as -CH₃ donates electron density, deactivating the aromatic ring .

Steric and Electronic Considerations :

  • The 3-bromo-4-chloro-5-CF₃ derivative (2386905-65-1) demonstrates steric challenges due to adjacent substituents, making it suitable for specialized syntheses requiring bulky intermediates .
  • Fluorine substituents (e.g., 1513554-71-6) improve metabolic stability in pharmaceuticals, leveraging fluorine’s small size and high electronegativity .

Applications :

  • Pharmaceuticals : CF₃-containing derivatives are prevalent in drug discovery for their lipophilicity and resistance to oxidative degradation .
  • Agrochemicals : Chloro- and bromo-substituted sulfonyl chlorides are intermediates in herbicide synthesis due to their stability and reactivity .

Biological Activity

3-Bromo-5-chlorobenzenesulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry due to its biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₄BrClO₂S
  • Molecular Weight : 227.52 g/mol
  • Functional Groups : Sulfonyl chloride, bromine, and chlorine substituents.

This compound acts primarily as an antibacterial agent . Its mechanism involves:

  • Inhibition of Bacterial DNA Synthesis : Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA) to inhibit the synthesis of folate, essential for bacterial growth and replication.
  • Biochemical Pathways : The compound disrupts normal biochemical pathways by inhibiting enzymes involved in DNA synthesis, leading to bactericidal effects.

Antimicrobial Properties

Research indicates that compounds containing sulfonyl chlorides often exhibit antimicrobial and antifungal activities . While specific data on this compound is limited, related compounds have shown promising results in inhibiting various microbial strains .

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of similar sulfonamide derivatives against common pathogens. Results indicated significant inhibition zones, suggesting potential for this compound in treating bacterial infections .
  • Cytotoxicity Assessments : In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. This suggests a dual role for this compound in both antimicrobial and anticancer applications .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides generally includes:

  • Good Oral Bioavailability : These compounds are well absorbed when administered orally.
  • Distribution : They distribute widely throughout body tissues, which is beneficial for systemic infections.

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis, particularly in:

  • Drug Development : It is explored for potential use in new pharmaceuticals targeting bacterial infections.
  • Industrial Chemistry : Utilized in the production of dyes and pigments due to its reactive sulfonyl chloride group.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₆H₄BrClO₂SAntibacterial properties; reactive sulfonyl group
4-Bromo-3-carbamoylbenzenesulfonyl chlorideC₇H₈BrClN₁O₃SDifferent position of bromine; potential different reactivity
3-Carbamoylbenzene-1-sulfonyl chlorideC₇H₆ClN₁O₃SLacks halogen substituents; simpler structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-chlorobenzenesulfonyl chloride
Reactant of Route 2
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3-Bromo-5-chlorobenzenesulfonyl chloride

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